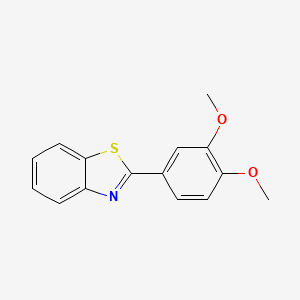

2-(3,4-Dimethoxyphenyl)benzothiazole

Übersicht

Beschreibung

2-(3,4-Dimethoxyphenyl)benzothiazole , also known as compound B7 , is a novel benzothiazole derivative. Benzothiazole compounds exhibit promise due to their distinctive structures and broad spectrum of biological effects. In this study, the focus is on exploring new anti-tumor small molecule drugs that simultaneously possess anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .

Synthesis Analysis

Twenty-five novel benzothiazole compounds, including compound B7 , were designed and synthesized. The structures of these compounds were confirmed through spectrogram verification. The synthesis process involved various characterization techniques, including nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) to assess structure, purity, and other related physicochemical properties .

Chemical Reactions Analysis

The chemical reactivity of compound B7 likely involves interactions with cellular components, enzymes, and receptors. Investigating its reactions with other molecules and potential metabolic pathways is crucial for understanding its mode of action and therapeutic effects. Detailed studies on its reactivity are essential for drug development .

Physical And Chemical Properties Analysis

Physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of compound B7 were predicted using computational tools. These analyses provide insights into its solubility, stability, absorption, distribution, metabolism, and excretion. Such information is vital for optimizing drug design and administration .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

2-(3,4-Dimethoxyphenyl)benzothiazole and its derivatives have shown notable antitumor properties. For instance, 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole (GW 610) exhibits significant anticancer activity in sensitive breast and colorectal carcinoma cell lines (Breen et al., 2019). This compound generates lethal DNA adducts in cancer cells, demonstrating its potential in targeted cancer therapy. However, poor water solubility is a limiting factor in its application (Mortimer et al., 2006).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have been investigated as corrosion inhibitors for metals. A study found that certain compounds, including 2-(2′-hydroxylphenyl)benzothiazole and related derivatives, showed significant inhibition efficiency for mild steel corrosion in acidic environments (Salarvand et al., 2017).

Positron Emission Tomography (PET) Imaging

This compound derivatives have been explored for their utility in PET imaging, particularly in detecting breast cancer. A compound named [18F]FEDBT was synthesized for this purpose and showed higher cellular uptake in various breast cancer cell lines, although improvement in tumor uptake and reduction in abdominal accumulation were suggested for enhanced efficacy (Li et al., 2017).

Sensing pH and Metal Cations

Benzothiazole derivatives have applications in developing fluorescent probes for sensing pH and metal cations. For instance, certain derivatives show sensitivity to pH changes, which could be useful in biological and environmental monitoring (Tanaka et al., 2001).

Wirkmechanismus

Compound B7 has been screened through a series of bioactivity assessments. It significantly inhibits the proliferation of human epidermoid carcinoma cell line (A431), human non-small cell lung cancer cell lines (A549, H1299), and decreases the activity of inflammatory factors IL-6 and TNF-α. Additionally, it hinders cell migration. The precise molecular targets and pathways through which compound B7 exerts its effects require further investigation .

Safety and Hazards

While specific safety data for compound B7 were not explicitly mentioned in the available research, it is essential to conduct thorough toxicity studies. Assessing potential adverse effects, drug interactions, and any safety concerns associated with its use is critical before clinical applications .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-17-12-8-7-10(9-13(12)18-2)15-16-11-5-3-4-6-14(11)19-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSHSEQKUVZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985022 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-45-5 | |

| Record name | 2-(3,4-Dimethoxyphenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC48229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

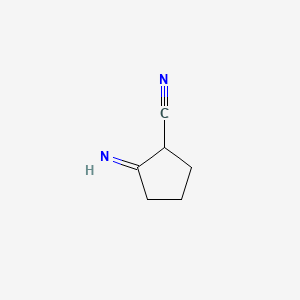

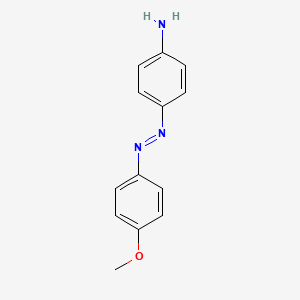

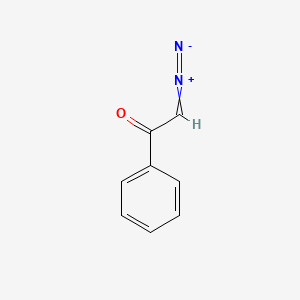

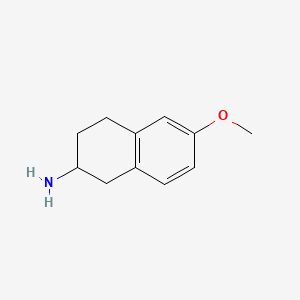

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

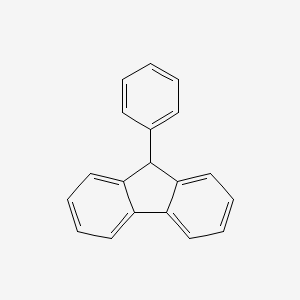

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenyl] phosphite](/img/structure/B1606530.png)

![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)